Cyclopentanol, 3-(2-benzothiazolyl)-
Description
Cyclopentanol, 3-(2-benzothiazolyl)- (CAS: 61081-80-9), is a cyclopentanol derivative substituted at the 3-position with a benzothiazole moiety. The compound combines the five-membered alicyclic alcohol structure of cyclopentanol with the aromatic heterocyclic benzothiazole group, which is known for its electron-deficient properties and applications in fluorescent dyes and pharmaceuticals . Cyclopentanol itself is widely used in perfumes, solvents, and pharmaceuticals, but the benzothiazole substitution likely imparts distinct electronic and optical characteristics to this derivative .
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H13NOS/c14-9-6-5-8(7-9)12-13-10-3-1-2-4-11(10)15-12/h1-4,8-9,14H,5-7H2 |
InChI Key |
FRCXZDLFJVZLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)cyclopentanol typically involves the cyclization of ortho-isocyanoaryl thioethers with ethers. This reaction can be catalyzed by visible light-induced, metal-free, and oxidant-free conditions using photocatalysts like 1,2,3,5-tetrakis-(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) . Another method involves the reaction of 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes in the presence of silica-supported tungstosilisic acid as a catalyst .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles and one-pot multicomponent reactions to enhance efficiency and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Benzo[d]thiazol-2-yl)cyclopentanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Cyclopentanol, 3-(2-benzothiazolyl)- with structurally related compounds:
Key Research Findings and Gaps
- Fluorescence Potential: Benzothiazole-containing compounds like Coumarin 6 exhibit strong fluorescence, suggesting that Cyclopentanol, 3-(2-benzothiazolyl)- may share similar optical properties. However, empirical data on its excitation/emission wavelengths or quantum yield is lacking .
- Pharmaceutical Relevance: Benzothiazoles are known for antimicrobial and anticancer activities. The cyclopentanol backbone could enhance bioavailability compared to bulkier derivatives, but biological studies are needed .
- Environmental Impact: Biomass-derived cyclopentanol production (as noted for plain cyclopentanol) offers sustainability advantages over fossil-based routes. Whether this applies to the benzothiazole derivative depends on synthetic efficiency .
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